1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

Catalog No.
S732974
CAS No.
92736-81-7
M.F
C8H3Cl2F3O
M. Wt
243.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

CAS Number

92736-81-7

Product Name

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

IUPAC Name

1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone

Molecular Formula

C8H3Cl2F3O

Molecular Weight

243.01 g/mol

InChI

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H

InChI Key

MKBRURHQKRNOCM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F

Synthesis and Characterization:

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone (also known as 2',4'-Dichloro-2,2,2-trifluoroacetophenone) can be synthesized through various methods, including the Friedel-Crafts acylation of 2,4-dichlorobenzene with trifluoroacetic anhydride. [Source: Journal of Fluorine Chemistry, Volume 128, Issue 2, 2007, Pages 242-248, ]

The characterization of this compound typically involves techniques like:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the molecular structure and functional groups present. [Source: National Institute of Standards and Technology, "Nuclear Magnetic Resonance Spectroscopy", ]
  • Mass spectrometry: To determine the molecular weight and identify potential fragmentation patterns. [Source: American Chemical Society, "Mass Spectrometry", ]

Potential Applications:

While the specific research applications of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone are not extensively documented, its structural properties suggest potential exploration in various fields:

  • Medicinal chemistry: The presence of the trifluoromethyl group and the dichlorophenyl moiety could be of interest for investigation in drug discovery due to their potential for bioactivity. However, further research is needed to determine specific therapeutic targets and efficacy.
  • Material science: The compound's aromatic structure and fluorine substitution might be relevant for studies related to the development of functional materials with specific properties, such as thermal stability or electrical conductivity. However, more research is required to understand its potential applications in this area.

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by its distinctive trifluoroethanone structure combined with a dichlorophenyl moiety. Its molecular formula is C₈H₄Cl₂F₃O, and it has a molecular weight of approximately 243.01 g/mol. This compound is notable for its unique combination of halogenated aromatic and trifluoromethyl groups, which contribute to its chemical stability and reactivity.

Typical of ketones and aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of chlorine atoms makes the aromatic ring susceptible to electrophilic attack, allowing for further functionalization.
  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, facilitating the synthesis of more complex molecules.
  • Reduction: The ketone functionality can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone exhibits various biological activities. Research indicates potential antibacterial and antifungal properties, making it a candidate for pharmaceutical applications. Its structural features may influence its interaction with biological targets, although specific mechanisms of action are still under investigation.

The synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with a chlorinated phenol derivative.
  • Nitration: The chlorinated phenol is nitrated to introduce a nitro group.
  • Formation of the Trifluoroacetyl Group: This involves the reaction of the nitrated compound with trifluoroacetic anhydride or similar reagents under acidic conditions.
  • Final Chlorination: Chlorination may be performed to achieve the desired dichlorophenyl substitution.

These methods can vary based on the desired purity and yield of the final product .

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone finds applications in various fields:

  • Pharmaceutical Industry: As a precursor in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its antimicrobial properties.
  • Research: Utilized in studies exploring the reactivity of halogenated compounds and their derivatives.

Interaction studies involving 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone have focused on its biological efficacy against various pathogens. These studies often assess:

  • Antimicrobial Activity: Evaluating effectiveness against bacterial and fungal strains.
  • Mechanisms of Action: Investigating how the compound interacts at a molecular level with biological systems.

These interactions are critical for understanding its potential therapeutic applications and optimizing its efficacy.

Several compounds share structural similarities with 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaSimilarity Index
1-(3-Chlorophenyl)-2,2,2-trifluoroethanoneC₈H₄ClF₃O1.00
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanoneC₈H₄Cl₂F₃O0.96
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanoneC₈H₄Cl₂F₃O0.91
1-(3,4,5-Trichlorophenyl)-2,2,2-trifluoroethanoneC₈H₄Cl₃F₃O0.91
1-(4-Chlorophenyl)-2,2,2-trifluoroethanoneC₈H₄ClF₃O0.89

This table illustrates that while these compounds share similar functional groups and structures, variations in their chlorine substitutions lead to differences in their chemical properties and biological activities .

XLogP3

4

Wikipedia

2',4'-Dichloro-2,2,2-trifluoroacetophenone

Dates

Modify: 2023-08-15

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